Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine
Description
Properties
Molecular Formula |
C10H14FNS |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14FNS/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
SRAWXWICZQNEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution and reductive amination pathways, leveraging the reactivity of 4-fluorophenyl thiol derivatives and ethylamine precursors. The key steps include:
- Formation of the aryl sulfide intermediate by coupling 4-fluorophenyl thiol with an appropriate haloalkane.
- Introduction of the ethylamine moiety either by direct substitution or reductive amination of a precursor aldehyde or ketone.
Detailed Synthetic Routes
Route via Nucleophilic Substitution of Haloalkyl Sulfides
Step 1: Synthesis of 4-fluorophenyl sulfanyl ethyl halide
The 4-fluorophenyl thiol (4-fluorothiophenol) reacts with a bromoethyl derivative (e.g., 2-bromoethylamine or 2-bromoethanol) under basic conditions to form 2-(4-fluorophenyl)sulfanyl ethyl halide.
Step 2: Substitution with Ethylamine
The haloalkyl sulfide is then treated with ethylamine under nucleophilic substitution conditions, typically in an aprotic solvent like acetonitrile or ethanol, to replace the halide with the ethylamine group, yielding this compound.
-
- Base: potassium carbonate or sodium hydride to deprotonate thiol.
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature: ambient to reflux depending on reagent reactivity.
- Time: 4–24 hours.
Route via Reductive Amination
Step 1: Formation of 2-(4-fluorophenyl)sulfanylacetaldehyde
Oxidation of 2-(4-fluorophenyl)sulfanyl ethanol or selective functionalization can yield the corresponding aldehyde.
Step 2: Reductive Amination with Ethylamine
The aldehyde is reacted with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the secondary amine this compound.
-
- Solvent: methanol, ethanol, or dichloromethane.
- pH: mildly acidic to neutral to favor imine formation.
- Temperature: room temperature to 50°C.
- Reducing agent: sodium triacetoxyborohydride preferred for selectivity.
Catalytic and Enantioselective Variants
While the compound itself is achiral, related synthetic methodologies for chiral secondary amines using asymmetric hydrogenation or catalytic reductive amination have been reported in the literature, which could be adapted for analogues of this compound if enantiopure derivatives are desired.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-fluorophenyl thiol, 2-bromoethylamine, base | DMF or acetonitrile, reflux, 4-24 h | 70–85 | Straightforward, scalable | Requires haloalkyl precursor |
| Reductive Amination | 2-(4-fluorophenyl)sulfanylacetaldehyde, ethylamine, NaBH(OAc)3 | Methanol, rt, 12–24 h | 75–90 | High selectivity, mild conditions | Requires aldehyde intermediate |
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the fluorophenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Pathways Involved: By inhibiting HDACs, the compound can affect various cellular pathways, leading to changes in gene expression and potentially therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine and related compounds.
Table 1: Comparative Overview of this compound and Analogues
Structural and Functional Comparisons
Thioether vs. Imidazopyridine Backbones
The target compound’s thioether group distinguishes it from 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (), which contains an imidazopyridine core. While both share a 4-fluorophenyl moiety, the thioether in the target compound may confer greater metabolic stability compared to the heterocyclic nitrogen system in imidazopyridines. The latter’s antimicrobial activity against S. aureus suggests that fluorinated aromatic amines warrant further investigation for similar applications .
Fluorophenyl Substituents and Lipophilicity
Compounds like [1-(4-ethylphenyl)ethyl][2-(4-fluorophenyl)ethyl]amine () and ethyl[(4-fluorophenyl)(phenyl)methyl]amine () feature bulkier aromatic substituents, increasing their molecular weight and lipophilicity (logP). These properties may enhance blood-brain barrier penetration, making them candidates for central nervous system (CNS) targeting.
Thioether Variations
The thioether in (4-ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane () is part of a fluorinated aliphatic chain, unlike the target’s aromatic thioether. The trifluoromethyl group in ’s compound enhances chemical stability and resistance to oxidation, a feature that could be leveraged in designing derivatives of the target compound .
Therapeutic Potential
Darapladib (), a complex molecule containing a fluorophenylsulfanyl group, demonstrates the therapeutic relevance of such moieties.
Biological Activity
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine, a compound featuring a sulfanyl group and a fluorinated aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound contains an ethyl amine group, which is often associated with various pharmacological properties, and a 4-fluorophenyl moiety that enhances biological activity through electronic effects.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. The presence of the fluorine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial efficacy .
| Compound Type | Activity Level | Target Organisms |
|---|---|---|
| Sulfonamide Derivatives | Moderate to High | Gram-positive and Gram-negative bacteria |
| Ethyl Thionicotinates | High | Various bacterial strains |
2. Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of fluorine has been reported to increase the selectivity and potency of these compounds against cancer cells .
3. Anti-inflammatory Effects
Compounds containing sulfanyl groups have been noted for their anti-inflammatory properties. This compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several ethyl thionicotinates, revealing that those with similar structural features to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that further exploration into the specific mechanisms of action could be beneficial .
Case Study 2: Anticancer Activity
In vitro studies on related compounds indicate that modifications in the phenyl ring significantly impact cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of fluorine was linked to enhanced activity, potentially due to increased electron-withdrawing effects leading to altered interaction with cellular targets .
Research Findings
Recent investigations into organosulfur compounds have highlighted their diverse biological activities:
- Antimicrobial : Effective against a range of pathogens with varying mechanisms of action.
- Anticancer : Induces apoptosis in cancer cells through multiple pathways.
- Anti-inflammatory : Reduces inflammation markers in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
